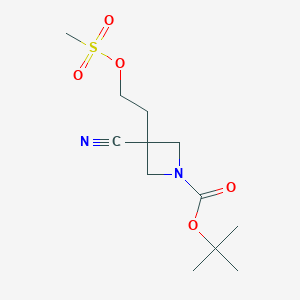
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H20N2O5S. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications .
Méthodes De Préparation
The synthesis of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Analyse Des Réactions Chimiques
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonyloxy group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones
Applications De Recherche Scientifique
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methanesulfonyloxy group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on various biological and chemical pathways .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(methylsulfonyloxy)-1-azetanecarboxylate: Similar in structure but lacks the cyano group.
Tert-butyl 3-cyano-3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar but has a hydroxy group instead of the methanesulfonyloxy group.
Tert-butyl 3-cyano-3-(2-chloroethyl)azetidine-1-carboxylate: Similar but has a chloro group instead of the methanesulfonyloxy group
These comparisons highlight the unique functional groups present in this compound, which contribute to its distinct chemical reactivity and applications.
Activité Biologique
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant research findings and case studies.
- IUPAC Name: this compound
- CAS Number: 497160-14-2
- Molecular Formula: C₁₁H₁₉N₁O₄S
- Molecular Weight: 229.27 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl azetidine derivatives with cyanoacetic acid and a sulfonylating agent. The process may include several steps, including protection of functional groups and careful control of reaction conditions to yield the desired product with high purity.
The biological activity of this compound can be attributed to its structural features, particularly the azetidine ring and the cyano group, which may interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity: Potential effectiveness against certain bacterial strains.
- Anticancer Properties: In vitro studies indicate cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Studies:
- Cytotoxicity Assays:
- Pharmacokinetics:
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSYLNGSCNBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














